methyl 4-bromo-1,3-oxazole-5-carboxylate
CAS No.: 1134560-77-2
Cat. No.: VC11593221
Molecular Formula: C5H4BrNO3
Molecular Weight: 206
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1134560-77-2 |
---|---|
Molecular Formula | C5H4BrNO3 |
Molecular Weight | 206 |
Introduction
Structural and Molecular Characteristics
Methyl 4-bromo-1,3-oxazole-5-carboxylate adopts a planar oxazole ring structure stabilized by aromaticity. Key structural features include:
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Ring system: 1,3-oxazole (oxygen at position 1, nitrogen at position 3).
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Substituents: Bromine at position 4 and a methyl ester (–COOCH₃) at position 5.
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Bond angles: The N–C–O bond angle in the oxazole ring is approximately 110°, consistent with sp² hybridization .
The compound’s SMILES notation is COC(=O)C1=NC(=CO1)Br
, and its InChIKey is HEJCRIKAZWKOIP-UHFFFAOYSA-N
. X-ray crystallography data for the parent 4-bromo-1,3-oxazole-5-carboxylic acid confirms a planar geometry, with bond lengths of 1.36 Å (C–O) and 1.31 Å (C–N) .
Synthesis and Optimization
Regiocontrolled Lithiation-Bromination
The most reliable synthesis route involves regiocontrolled lithiation followed by bromination. Starting from methyl 1,3-oxazole-5-carboxylate, lithiation at position 4 using n-BuLi at –78°C generates a stabilized anion, which reacts with electrophilic bromine sources (e.g., Br₂ or N-bromosuccinimide) to yield the target compound . This method achieves ≥85% regioselectivity and scales to multigram quantities .
Reaction conditions:
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Temperature: –78°C (lithiation), 0°C (quenching).
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Solvent: Tetrahydrofuran (THF).
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Yield: 70–80% after purification via silica gel chromatography .
Alternative Pathways
Alternative approaches include:
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Cyclization of α-bromo-β-keto esters in the presence of ammonium acetate.
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Pd-catalyzed cross-coupling of methyl 4-iodo-1,3-oxazole-5-carboxylate with bromine sources, though this method is less efficient (yields ≤50%) .
Physical and Chemical Properties
Physicochemical Data
The logP value suggests moderate lipophilicity, suitable for penetrating biological membranes . The low vapor pressure indicates limited volatility at room temperature .
Reactivity Profile
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Nucleophilic substitution: The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
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Ester hydrolysis: Treatment with aqueous NaOH yields 4-bromo-1,3-oxazole-5-carboxylic acid, a precursor for amide coupling .
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Electrophilic aromatic substitution: Limited due to electron-withdrawing effects of the ester and bromine groups.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 4-bromo-1,3-oxazole-5-carboxylate serves as a building block for:
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α4β2-Nicotinic acetylcholine receptor agonists: Used in cognitive disorder therapeutics .
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FPR1 receptor antagonists: Investigated for anti-inflammatory applications .
Material Science
The compound’s aromaticity and substituents make it a candidate for liquid crystal and coordination polymer synthesis .
Parameter | Value | Source |
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Flash point | 124.6±25.9 °C (similar analog) | |
Storage conditions | –20°C, desiccated | |
Toxicity | Not classified | – |
While specific toxicity data are unavailable, analogs exhibit low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .
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